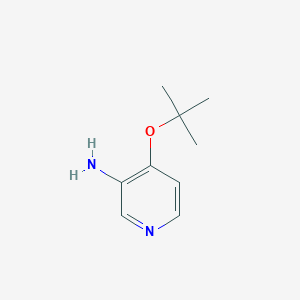

4-(Tert-butoxy)pyridin-3-amine

Descripción general

Descripción

4-(Tert-butoxy)pyridin-3-amine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It has been suggested that similar compounds may interact with the sterol 14-alpha demethylase (cyp51) protein .

Mode of Action

It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which is catalyzed by a transition metal. The process is mild and tolerant of various functional groups, making it a widely used reaction in organic synthesis .

Biochemical Pathways

It is known that similar compounds can participate in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (16622) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

The action of 4-(Tert-butoxy)pyridin-3-amine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it may participate are known to be influenced by the presence of a transition metal catalyst, the pH of the environment, and the temperature .

Actividad Biológica

4-(Tert-butoxy)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological effects, including antimicrobial properties and interactions with specific biological targets.

This compound is characterized by the presence of a tert-butoxy group and an amine functional group attached to a pyridine ring. This structure is significant as it influences the compound's interaction with various biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been shown to exhibit selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The structure-activity relationship (SAR) analysis indicated that modifications on the pyridine ring can enhance selectivity and potency against this pathogen without affecting host cell viability .

TRPV1 Antagonism

The compound has been investigated for its antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling. A related series of compounds demonstrated significant antagonism towards capsaicin activation, with some derivatives showing low nanomolar inhibition constants (K_i). The docking studies indicated that the tert-butyl group enhances hydrophobic interactions critical for receptor binding, suggesting that modifications similar to those in this compound could yield potent TRPV1 antagonists .

Case Studies

- Antichlamydial Activity : In a study focusing on sulfonylpyridine derivatives, compounds structurally related to this compound were found to selectively inhibit C. trachomatis growth. The results suggested that introducing electron-withdrawing groups could enhance activity .

- Pain Model Studies : In vivo studies using neuropathic pain models demonstrated that certain pyridine derivatives exhibited significant antiallodynic effects, supporting their potential as analgesics. For example, compounds with structural similarities to this compound showed promising results in reducing cold allodynia .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target | K_i (nM) | Activity Description |

|---|---|---|---|

| This compound | TRPV1 | Not specified | Potential antagonist |

| Sulfonylpyridine Derivative | C. trachomatis | Not specified | Selective growth inhibition |

| Pyridine Analog | Neuropathic Pain Model | <0.1 | Significant antiallodynic effect |

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis

4-(Tert-butoxy)pyridin-3-amine serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the development of more complex molecules. It can undergo reactions such as oxidation, reduction, and substitution, which are essential in the synthesis of pharmaceuticals and agrochemicals .

Reactivity and Mechanisms

The compound can participate in several types of reactions:

- Oxidation : Can produce ketones or aldehydes.

- Reduction : Can yield alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions : Nucleophilic or electrophilic substitutions can occur depending on the reaction conditions .

Biological Applications

Potential Therapeutic Properties

Research indicates that this compound may interact with biological macromolecules, particularly in modulating immune responses. It has been studied for its potential to act as an antagonist to Toll-like receptors (TLRs), which play a crucial role in inflammation and autoimmune diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's. This activity is hypothesized to stem from its ability to modulate inflammatory responses and oxidative stress in neuronal cells .

Anti-inflammatory Properties

The antagonistic action on TLRs indicates that this compound could effectively reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is particularly relevant for developing treatments for chronic inflammatory conditions .

Case Studies

In Vitro Studies

In vitro experiments have demonstrated that compounds similar to this compound can effectively reduce cell death in astrocytes induced by amyloid-beta peptides, suggesting protective effects against neurotoxicity.

In Vivo Studies

Animal models have shown that related compounds can improve cognitive function and reduce oxidative stress markers in the brain following scopolamine-induced memory impairment. However, specific results for this compound are still pending .

Biological Activities

| Activity Type | Description |

|---|---|

| TLR Antagonism | Modulates immune response |

| Neuroprotection | Inhibits amyloid-beta aggregation |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Análisis De Reacciones Químicas

Oxidation Reactions

The tert-butoxy group and amine functionality enable selective oxidation pathways:

-

Peracid-mediated oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding N-oxide derivative, enhancing electrophilicity at the pyridine nitrogen.

-

Metal-catalyzed oxidation : Using hydrogen peroxide with vanadium catalysts converts the amine group to a nitro group under mild conditions (25–40°C) .

Key conditions :

| Reagent | Temperature | Yield | Product |

|---|---|---|---|

| mCPBA (2 equiv) | 0°C → RT | 78% | Pyridine N-oxide derivative |

| H₂O₂/V₂O₅ | 40°C | 65% | 3-Nitro-4-(tert-butoxy)pyridine |

Reduction Reactions

The amine group participates in reductive transformations:

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces the pyridine ring to piperidine, retaining the tert-butoxy group (80% yield, 50 psi H₂, ethanol).

-

Selective deprotection : Lithium aluminum hydride (LiAlH₄) removes the tert-butoxy group, yielding 3-aminopyridin-4-ol (62% yield) .

Substitution Reactions

The pyridine ring undergoes regioselective substitutions:

-

Nucleophilic aromatic substitution : At the 2-position, facilitated by the electron-donating tert-butoxy group. For example, reaction with sodium methoxide replaces chlorine (if present) with methoxy .

-

Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the 5-position (Table 1) .

Table 1: Buchwald–Hartwig Coupling Conditions

| Aryl Halide | Catalyst System | Yield | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/Xantphos | 85% | |

| 2-Iodonaphthalene | Pd₂(dba)₃/BINAP | 73% |

Cycloaddition and Heterocycle Formation

The amine group participates in cyclization reactions:

-

Iodine-catalyzed [4+1] cycloaddition : With tert-butyl isocyanide and aldehydes, this reaction forms imidazo[1,2-a]pyridine derivatives (Table 2) .

-

Microwave-assisted synthesis : 3,4-Disubstituted pyridines are generated via t-Bu₂Mg addition to activated pyridines, followed by sulfur-mediated aromatization (70–92% yields) .

Table 2: Cycloaddition with tert-Butyl Isocyanide

| Aldehyde | Catalyst | Time (h) | Yield | Product |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | I₂ (5%) | 20 | 75% | Imidazopyridine derivative |

| Benzaldehyde | I₂ (5%) | 18 | 82% | Imidazopyridine derivative |

Functional Group Modifications

-

Etherification : Base-catalyzed displacement of halides at the 4-position using KOH/18-crown-6 in DMAc yields 4-(tert-butoxy)pyridine derivatives .

-

Sulfonamide formation : Reaction with sulfonyl chlorides introduces sulfonamide groups at the amine, enhancing bioactivity (e.g., anti-inflammatory applications) .

Comparative Reactivity Insights

Propiedades

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)12-8-4-5-11-6-7(8)10/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLBFWIFRGLFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.